molecular formula C40H57F3N2O12 B12386277 HBED-CC-tris(tert-butyl ester) (TFA)

HBED-CC-tris(tert-butyl ester) (TFA)

Cat. No.: B12386277
M. Wt: 814.9 g/mol
InChI Key: ICHZMFCUYSPZHD-UHFFFAOYSA-N
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Description

HBED-CC-tris(tert-butyl ester) (TFA) is a derivative of HBED-CC, a bifunctional chelating agent. This compound is known for its ability to tightly chelate trivalent radiometals, such as gallium-68, at ambient temperature. It has garnered significant interest in the field of radiopharmacy, particularly for tumor imaging applications .

Preparation Methods

The synthesis of HBED-CC-tris(tert-butyl ester) involves multiple steps. A convenient and cost-efficient method has been reported, which includes the following key steps :

    Synthesis of the Intermediate: The process begins with the preparation of an intermediate compound, which is then subjected to further reactions.

    Formation of the Ester: The intermediate is reacted with tert-butyl ester to form the desired HBED-CC-tris(tert-butyl ester).

    Purification: The final product is purified to ensure high purity and yield.

Chemical Reactions Analysis

HBED-CC-tris(tert-butyl ester) undergoes various chemical reactions, including:

Scientific Research Applications

HBED-CC-tris(tert-butyl ester) has several scientific research applications, including :

    Radiopharmacy: It is used as a radiolabeling precursor for the synthesis of non-symmetric HBED-CC-based radiopharmaceuticals.

    Tumor Imaging: The compound is employed in tumor imaging applications due to its ability to chelate radiometals like gallium-68.

    Agricultural Research: It is also used in agricultural research for various purposes.

Mechanism of Action

The mechanism of action of HBED-CC-tris(tert-butyl ester) involves its ability to chelate trivalent radiometals. The compound forms strong complexes with these metals, which can then be used for imaging or therapeutic purposes. The molecular targets and pathways involved include the radiometal ions and the chelating agent itself .

Comparison with Similar Compounds

HBED-CC-tris(tert-butyl ester) is unique due to its monovalent nature, which distinguishes it from other HBED-CC variants. Similar compounds include :

    HBED-CC: A bifunctional hexadentate ligand with an N2O4 donor set.

    HBED-CC-bis(tert-butyl ester): Another variant of HBED-CC with different ester groups.

    HBED-CC-mono(tert-butyl ester): A variant with a single tert-butyl ester group.

These compounds share similar chelating properties but differ in their specific applications and chemical structures.

Properties

Molecular Formula

C40H57F3N2O12

Molecular Weight

814.9 g/mol

IUPAC Name

3-[4-hydroxy-3-[[2-[[2-hydroxy-5-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]phenyl]propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C38H56N2O10.C2HF3O2/c1-36(2,3)48-33(45)17-13-27-11-15-31(42)29(21-27)23-40(25-35(47)50-38(7,8)9)19-18-39(24-34(46)49-37(4,5)6)22-28-20-26(10-14-30(28)41)12-16-32(43)44;3-2(4,5)1(6)7/h10-11,14-15,20-21,41-42H,12-13,16-19,22-25H2,1-9H3,(H,43,44);(H,6,7)

InChI Key

ICHZMFCUYSPZHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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